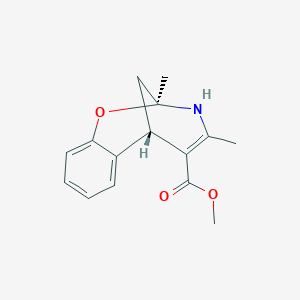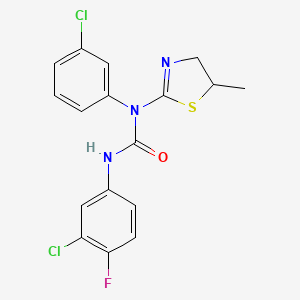![molecular formula C21H27ClN2O3S B11477978 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11477978.png)
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a mesityl group and a sulfonyl group attached to a 5-chloro-2-ethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with a suitable base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-mesitylpiperazine under nucleophilic substitution conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl and mesityl groups can be replaced with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the mesityl group can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways. These interactions result in the compound’s observed biological effects.
Comparison with Similar Compounds
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine can be compared with other sulfonyl piperazine derivatives, such as:
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine: Similar structure but with a different aryl substitution on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27ClN2O3S |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C21H27ClN2O3S/c1-5-27-19-7-6-18(22)14-20(19)28(25,26)24-10-8-23(9-11-24)21-16(3)12-15(2)13-17(21)4/h6-7,12-14H,5,8-11H2,1-4H3 |
InChI Key |
UEKBQHSGIOAZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11477895.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 5-(2-bromophenyl)-1,3-dimethyl-](/img/structure/B11477910.png)
![3-cyclohexyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477937.png)

![3-cyclohexyl-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11477940.png)
![methyl 5-[6-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11477944.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]benzohydrazide](/img/structure/B11477948.png)
![Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate](/img/structure/B11477950.png)
![2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazole](/img/structure/B11477963.png)


![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11477992.png)
![1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11477993.png)
